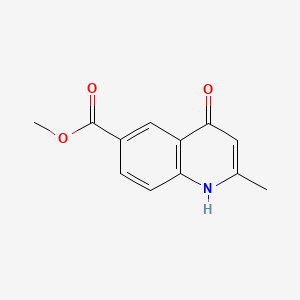

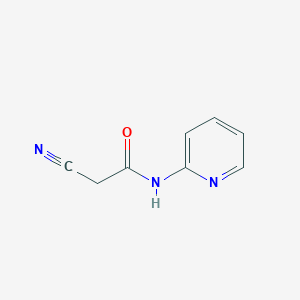

2-cyano-N-(pyridin-2-yl)acetamide

概要

説明

Synthesis Analysis

The synthesis of 2-cyano-N-(pyridin-2-yl)acetamide and its derivatives involves multiple strategies, including intramolecular cyclisation mediated by Mn(III) leading to pyrrolidine rings and solvent-free cascade reactions for the generation of pyridin-2-ones. These methods highlight the compound's flexibility in forming structurally diverse heterocycles under different reaction conditions (Galeazzi, Mobbili, & Orena, 1996; Kong et al., 2020).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of 2-cyano-N-(pyridin-2-yl)acetamide derivatives, revealing aspects such as the conformation of the acetamide moiety and its inclination relative to the pyridine ring. These structural analyses are crucial for understanding the compound's reactivity and interaction potential (Akkurt et al., 2015; Mague et al., 2014).

Chemical Reactions and Properties

2-Cyano-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including cyclizations and reactions with cyanothioacetamide derivatives, leading to the synthesis of pyrazolo[3,4-b]pyridine derivatives and other heterocycles. These reactions underscore the compound's versatility and its utility as a building block in organic synthesis (Attaby et al., 1992; Chigorina et al., 2019).

Physical Properties Analysis

The physical properties of 2-cyano-N-(pyridin-2-yl)acetamide derivatives, such as solubility, melting point, and crystal structure, play a significant role in their application and handling. Studies focusing on the crystal structure, for example, help in understanding the compound's stability and reactivity under various conditions (Akkurt et al., 2015; Mague et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(pyridin-2-yl)acetamide, such as its reactivity with different reagents and its ability to undergo various chemical transformations, are fundamental to its applications in organic synthesis. The compound's capacity for forming a diverse array of heterocyclic compounds through cyclization and other reactions highlights its importance as a versatile synthetic intermediate (Attaby et al., 1992; Chigorina et al., 2019).

科学的研究の応用

1. Synthesis of N-(Pyridin-2-yl)imidates

- Summary of Application: N-(Pyridin-2-yl)imidates are synthesized from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates . This synthetic protocol provides access to this important scaffold .

- Methods of Application: The reaction process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles are selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .

- Results or Outcomes: A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

2. Cyanoacetylation of Amines

- Summary of Application: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

- Results or Outcomes: The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

特性

IUPAC Name |

2-cyano-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEKHNOMXFPLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351655 | |

| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(pyridin-2-yl)acetamide | |

CAS RN |

90004-06-1 | |

| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)